molecular formula C8H10N2O3 B3060968 Tetrahydrofuryluracil CAS No. 18002-26-1

Tetrahydrofuryluracil

Cat. No. B3060968
CAS RN: 18002-26-1
M. Wt: 182.18 g/mol
InChI Key: CWWIKVUHBBTKHC-UHFFFAOYSA-N
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Description

Tetrahydrofuryluracil is a compound with the molecular formula C8H10N2O3 . It is also known by other synonyms such as 1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione and 1-(oxolan-2-yl)pyrimidine-2,4-dione . It was developed as an anti-cancer therapy.


Molecular Structure Analysis

The molecular weight of Tetrahydrofuryluracil is 182.18 g/mol . The InChI representation of the molecule is InChI=1S/C8H10N2O3/c11-6-3-4-10 (8 (12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2, (H,9,11,12) . The Canonical SMILES representation is C1CC (OC1)N2C=CC (=O)NC2=O .


Physical And Chemical Properties Analysis

Tetrahydrofuryluracil has a molecular weight of 182.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 58.6 Ų . The exact mass and monoisotopic mass are 182.06914219 g/mol .

Scientific Research Applications

Antitumor Activity

  • Enhanced Antitumor Efficacy : Tegafur is effective in cancer treatment due to its ability to maintain prolonged 5-FU concentrations in blood and tumors, thus enhancing antitumor activity. It shows a high response rate in patients with advanced gastric cancer (Sakata et al., 1998).
  • Synergistic Effects with Uracil : Combination with uracil, as in the UFT formulation, increases antitumor effects due to the inhibition of 5-FU degradation, offering an effective treatment for cancer patients (Maehara et al., 1997).

Pharmacokinetics and Safety

  • Lower Gastrointestinal Toxicity : S-1, a formulation including Tegafur, shows lower gastrointestinal toxicity compared to other oral fluoropyrimidines, making it a potentially safer alternative (Takechi et al., 1996).
  • Safety in DPD Deficiency : Tegafur-uracil (UFT) is a safe alternative in colorectal cancer patients with partial dihydropyrimidine dehydrogenase (DPD) deficiency, reducing severe toxicity risks (Cubero et al., 2012).

Clinical Applications

  • Advanced Gastric Cancer Treatment : S-1, containing Tegafur, is effective in treating advanced gastric cancer when combined with cisplatin, providing a noninferior option compared to 5-FU plus cisplatin (Matt et al., 2011).
  • Treatment of Colorectal Cancer : Oral tegafur-uracil plus folinic acid is shown to be an active and tolerable first-line treatment for Chinese patients with metastatic colorectal cancer (Lin et al., 2000).

Future Directions

Tegafur-uracil, a compound related to Tetrahydrofuryluracil, has been used as an oral anticancer drug. Due to its mild toxicity profile, it can be suitable in an adjuvant setting following a complete tumor resection . This suggests potential future directions for the use of Tetrahydrofuryluracil in cancer treatment.

Relevant Papers

Several papers were found that may be relevant to Tetrahydrofuryluracil. One discusses the use of tegafur-uracil as postoperative adjuvant chemotherapy for solid tumors . Another paper presents a retrospective assessment of the relapse-free survival in ypStage III rectal cancer patients after preoperative radiotherapy, radical resection, and 12 postoperative chemotherapy cycles .

properties

IUPAC Name

1-(oxolan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIKVUHBBTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223944
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuryluracil

CAS RN

18002-26-1
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18002-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofuryluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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